molecular formula C14H19N5O3 B276599 N-(1-allyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine

N-(1-allyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine

カタログ番号 B276599
分子量: 305.33 g/mol
InChIキー: GHHSJNHIAZRJFK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-allyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine, also known as ATB-346, is a novel compound that has been recently developed for its potential therapeutic applications. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in preclinical studies. The aim of

作用機序

N-(1-allyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine is a prodrug that is activated by the enzyme, carboxylesterase-1, which is highly expressed in inflamed tissues. Once activated, N-(1-allyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins. This selective inhibition of COX-2 leads to a reduction in inflammation and pain, without affecting the production of protective prostaglandins by the COX-1 enzyme.
Biochemical and Physiological Effects:
N-(1-allyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine has been shown to have several biochemical and physiological effects, including a reduction in prostaglandin E2 levels, inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling, and modulation of the immune response. Additionally, N-(1-allyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine has been found to have a lower risk of gastrointestinal toxicity compared to traditional NSAIDs, due to its selective inhibition of COX-2.

実験室実験の利点と制限

N-(1-allyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine has several advantages for lab experiments, including its ease of synthesis, selective inhibition of COX-2, and lower risk of gastrointestinal toxicity. However, there are also some limitations to its use, such as its potential to interact with other drugs and its limited solubility in water.

将来の方向性

There are several potential future directions for N-(1-allyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine research, including its use in the treatment of chronic pain, cancer, and neurodegenerative diseases. Additionally, further studies are needed to investigate the long-term safety and efficacy of N-(1-allyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine in humans, as well as its potential interactions with other drugs. Finally, the development of more efficient synthesis methods and formulations of N-(1-allyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine could lead to its widespread use in clinical practice.
Conclusion:
In conclusion, N-(1-allyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine is a promising compound that has shown potential as a safe and effective anti-inflammatory and analgesic drug. Its selective inhibition of COX-2 and lower risk of gastrointestinal toxicity make it a viable option for the treatment of various inflammatory conditions. However, further research is needed to fully understand its mechanisms of action, long-term safety, and potential applications in clinical practice.

合成法

N-(1-allyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine is synthesized by the reaction of 2,4,5-trimethoxybenzaldehyde with 1-allyl-1H-tetrazole-5-amine in the presence of acetic anhydride and pyridine. The resulting product is then treated with hydrogen chloride gas to obtain the final compound. The synthesis method of N-(1-allyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine is relatively simple and efficient, making it a viable option for large-scale production.

科学的研究の応用

N-(1-allyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation in various animal models of arthritis, colitis, and neuropathic pain. Additionally, N-(1-allyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine has been found to have a better safety profile compared to traditional NSAIDs, such as aspirin and ibuprofen.

特性

分子式

C14H19N5O3

分子量

305.33 g/mol

IUPAC名

1-prop-2-enyl-N-[(2,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine

InChI

InChI=1S/C14H19N5O3/c1-5-6-19-14(16-17-18-19)15-9-10-7-12(21-3)13(22-4)8-11(10)20-2/h5,7-8H,1,6,9H2,2-4H3,(H,15,16,18)

InChIキー

GHHSJNHIAZRJFK-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1CNC2=NN=NN2CC=C)OC)OC

正規SMILES

COC1=CC(=C(C=C1CNC2=NN=NN2CC=C)OC)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。